1-(4-Fluoro-2-methoxyphenyl)sulfonyl-2-methylimidazole
Description
1-(4-Fluoro-2-methoxyphenyl)sulfonyl-2-methylimidazole is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a sulfonyl group attached to the imidazole ring, along with a fluoro and methoxy substituent on the phenyl ring
Properties
IUPAC Name |
1-(4-fluoro-2-methoxyphenyl)sulfonyl-2-methylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O3S/c1-8-13-5-6-14(8)18(15,16)11-4-3-9(12)7-10(11)17-2/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEFJWPMTBFKFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1S(=O)(=O)C2=C(C=C(C=C2)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Fluoro-2-methoxyphenyl)sulfonyl-2-methylimidazole typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the imidazole derivative with chlorosulfonic acid.
Substitution Reactions: The fluoro and methoxy groups are introduced through electrophilic aromatic substitution reactions.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(4-Fluoro-2-methoxyphenyl)sulfonyl-2-methylimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl ring.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Nickel, palladium.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Fluoro-2-methoxyphenyl)sulfonyl-2-methylimidazole has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-methoxyphenyl)sulfonyl-2-methylimidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The fluoro and methoxy groups may enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
1-(4-Fluoro-2-methoxyphenyl)sulfonyl-2-methylimidazole can be compared with other imidazole derivatives such as:
1-Methylimidazole: A simpler imidazole derivative used as a solvent and precursor in organic synthesis.
2-Methylimidazole: Another imidazole derivative with applications in pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
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